BenchChemオンラインストアへようこそ!

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

Medicinal chemistry Fluorine chemistry Structure-activity relationship

This 1,7-naphthyridine scaffold delivers validated PDE4/PDE5 pharmacophore activity with nanomolar potency. The 4-fluorophenyl substituent enhances metabolic stability, while the ethyl carboxylate at position 2 enables rapid analog generation via hydrolysis and amide coupling. Avoid SAR reproduction failures associated with generic 1,5- or 1,8-naphthyridine isomers. Pre-installed orthogonal vectors reduce project initiation by 4–8 weeks versus de novo synthesis. Ideal for kinase inhibitor hit-to-lead programs targeting FGFR, ROCK2, or p38α MAPK.

Molecular Formula C17H13FN2O2
Molecular Weight 296.29 g/mol
Cat. No. B15062787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate
Molecular FormulaC17H13FN2O2
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)C3=CC=C(C=C3)F
InChIInChI=1S/C17H13FN2O2/c1-2-22-17(21)15-9-14(11-3-5-12(18)6-4-11)13-7-8-19-10-16(13)20-15/h3-10H,2H2,1H3
InChIKeyUSFVGFGGCFPCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate: 1,7-Naphthyridine Scaffold Baseline Reference for Pharmaceutical R&D Procurement


Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate (CAS 1956307-15-5) is a fluorinated 1,7-naphthyridine derivative with molecular formula C17H13FN2O2 and molecular weight 296.29 g/mol . The compound features a 1,7-naphthyridine core bearing a 4-fluorophenyl substituent at position 4 and an ethyl carboxylate moiety at position 2 . The 1,7-naphthyridine scaffold constitutes a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting nanomolar to sub-nanomolar potency across diverse therapeutic targets including PDE4 (IC50 = 0.7 nM), PDE5 (IC50 = 0.23 nM), and p38α MAPK (IC50 = 68 nM), as well as sub-micromolar HIV-1 RT inhibition (IC50 = 0.175-0.222 μM) [1][2][3][4]. The ethyl ester group at position 2 provides a tractable handle for further derivatization, while the 4-fluorophenyl substituent confers distinct electronic properties that influence target binding compared to non-fluorinated analogs [5].

Why Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate Cannot Be Substituted by Unsubstituted Naphthyridines or Alternative Isomers


Substitution of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate with generic naphthyridine alternatives introduces substantial risk of failed SAR reproduction and suboptimal lead optimization outcomes. First, the 1,7-regioisomer exhibits distinct biological activity profiles compared to 1,5-, 1,6-, and 1,8-naphthyridine systems; 1,7-naphthyridines demonstrate potent PDE4 and PDE5 inhibition (IC50 values down to 0.7 nM and 0.23 nM respectively) [1][2], whereas 1,5-naphthyridines are preferentially associated with topoisomerase I inhibition and antimalarial PI4K targeting [3][4], and 1,8-naphthyridines form the core of clinical antibacterials like nalidixic acid [5]. Second, the 4-fluorophenyl substituent modulates both electronic properties and target binding: fluorine incorporation enhances metabolic stability, alters lipophilicity (calculated XLogP3 = 3.4 for this compound), and can significantly affect kinase selectivity profiles relative to non-fluorinated 4-phenyl analogs [6][7]. Third, the ethyl carboxylate at position 2 provides a distinct synthetic handle compared to nitrile, amide, or unsubstituted analogs, enabling controlled derivatization strategies that are unavailable with alternative functional groups [8].

Quantitative Evidence: Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate Differentiation vs. Closest Analogs and In-Class Candidates


Fluorine Substitution Effect: 4-Fluorophenyl vs. 4-Phenyl Naphthyridine Derivatives

The 4-fluorophenyl substituent in this compound confers distinct physicochemical and biological properties relative to non-fluorinated 4-phenyl naphthyridine analogs. Fluorine incorporation modifies electronic distribution, increases metabolic stability, and enhances membrane permeability. This differentiation is particularly relevant for kinase inhibitor programs where fluorine substitution has been demonstrated to improve binding affinity and selectivity profiles. Direct comparator: ethyl 4-phenyl-1,7-naphthyridine-2-carboxylate (non-fluorinated analog). [1][2]

Medicinal chemistry Fluorine chemistry Structure-activity relationship

1,7-Naphthyridine Regioisomer Selection: Divergent Target Engagement vs. 1,8-Naphthyridine Scaffolds

The 1,7-naphthyridine scaffold exhibits a fundamentally different biological target engagement profile compared to the 1,8-naphthyridine system. 1,7-Naphthyridine derivatives demonstrate potent PDE4 inhibition with IC50 values as low as 0.7 nM and PDE5 inhibition at 0.23 nM, whereas 1,8-naphthyridines are predominantly associated with antibacterial activity via DNA gyrase/topoisomerase inhibition. This target class divergence makes the 1,7-naphthyridine core a distinct starting point for kinase and phosphodiesterase drug discovery programs. Direct comparator: 1,8-naphthyridine scaffold. [1][2][3]

Kinase inhibition Phosphodiesterase inhibition Scaffold selection

4-Aryl Substitution Pattern: Synthetic Versatility vs. Unsubstituted 1,7-Naphthyridine Core

The 4-(4-fluorophenyl) substitution pattern on the 1,7-naphthyridine core provides a defined vector for molecular recognition that is absent in unsubstituted 1,7-naphthyridine. SAR studies across multiple target classes (PDE4, FGFR, ROCK2) demonstrate that 4-aryl substitution is critical for achieving nanomolar potency. The ethyl carboxylate at position 2 serves as a synthetic handle enabling controlled hydrolysis to the carboxylic acid (for subsequent amide coupling) or transesterification, capabilities not available with unfunctionalized naphthyridine scaffolds. Direct comparator: 1,7-naphthyridine (unsubstituted, CAS 253-69-0). [1][2][3]

Synthetic chemistry Lead optimization Structure-activity relationship

Commercial Availability: Research-Grade Purity and Vendor Comparison for Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

This compound is commercially available from multiple verified vendors with certified purity specifications, enabling procurement for research applications without requiring custom synthesis. The availability of analytical certificates (COA) and safety data sheets (SDS) from established suppliers differentiates it from custom-synthesized or unavailable analogs. Direct comparator: custom-synthesized 1,7-naphthyridine derivatives requiring de novo synthesis.

Chemical procurement Research reagents Quality control

Lipinski Compliance Profile: Calculated Drug-Likeness Parameters for Lead Optimization Prioritization

The calculated physicochemical properties of Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate indicate compliance with Lipinski's Rule of Five, supporting its suitability as a lead-like starting point for oral drug development. This contrasts with larger, more complex 1,7-naphthyridine derivatives that violate multiple drug-likeness criteria. Direct comparator: advanced 1,7-naphthyridine-based clinical candidates with higher molecular weight and lipophilicity. [1]

Drug-likeness Lead optimization ADME prediction

FGFR Kinase Inhibitor Scaffold Potential: 1,7-Naphthyridine Core Validation in Nanomolar Affinity Inhibitors

The 1,7-naphthyridine scaffold has been validated as a core structure for potent FGFR kinase inhibition, with derivatives achieving nanomolar affinity for FGFR1, 2, 3, and 4. Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate contains the essential 1,7-naphthyridine core and 4-aryl substitution pattern identified as critical for FGFR inhibitory activity. Direct comparator: quinoxaline-based FGFR inhibitors (JNJ-42756493) derived from fragment-based approaches. [1][2]

Kinase inhibitor Cancer research FGFR

Research and Industrial Application Scenarios for Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate


Kinase Inhibitor Hit-to-Lead Programs (FGFR, ROCK2, p38α MAPK)

This compound serves as a functionalized 1,7-naphthyridine scaffold for hit-to-lead optimization in kinase inhibitor programs. The pre-installed 4-fluorophenyl and ethyl carboxylate groups provide two orthogonal vectors for SAR exploration. The 1,7-naphthyridine core has been validated in FGFR inhibitor programs achieving nanomolar affinity across all four FGFR family members, as well as in ROCK2 and p38α MAPK inhibitor development [1][2][3]. The ethyl ester handle enables rapid analog generation via hydrolysis and amide coupling, while the 4-fluorophenyl group can be diversified through cross-coupling reactions or used as a metabolic stability-enhancing moiety.

Phosphodiesterase (PDE4/PDE5) Inhibitor Scaffold Exploration

The 1,7-naphthyridine core is a validated pharmacophore for PDE4 and PDE5 inhibition, with reported derivatives achieving IC50 values of 0.7 nM (PDE4D) and 0.23 nM (PDE5) [1][2]. Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate contains the essential 4-aryl substitution pattern required for PDE4 inhibitory activity, as established through extensive SAR studies demonstrating that an appropriately substituted phenyl ring at the 4-position is a prerequisite for potent PDE4 inhibition [3]. The compound's lead-like physicochemical properties (MW = 296.3, XLogP3 = 3.4) support its use as a starting point for PDE-targeted drug discovery campaigns aiming for oral bioavailability.

Building Block for Complex Naphthyridine-Derived Heterocyclic Synthesis

The ethyl carboxylate at position 2 provides a tractable synthetic handle enabling controlled derivatization. This functional group can undergo hydrolysis to the carboxylic acid for subsequent amide coupling, transesterification to alternative esters, or reduction to the primary alcohol for further functionalization. These transformations facilitate the construction of more complex 1,7-naphthyridine-based molecules for diverse medicinal chemistry and chemical biology applications [1]. The compound's commercial availability in 95-98% purity from multiple vendors eliminates the need for custom synthesis of the core scaffold, reducing project initiation time by 4-8 weeks compared to de novo synthetic approaches [2].

Anticancer Lead Discovery via Topoisomerase or Kinase Inhibition Pathways

Naphthyridine derivatives exhibit significant anticancer activity through multiple mechanisms including topoisomerase inhibition and kinase modulation. The 1,7-naphthyridine scaffold has demonstrated cytotoxic activity against diverse cancer cell lines (HeLa, HL-60, PC-3, MOLT-3) with IC50 values in the low micromolar to sub-micromolar range [1][2]. The fluorine substitution on the 4-phenyl ring may enhance cellular activity through improved membrane permeability, as indicated by the increased lipophilicity (ΔXLogP3 = +0.4 vs. non-fluorinated analog) [3]. This compound represents a viable entry point for anticancer lead discovery programs targeting validated naphthyridine-sensitive mechanisms.

Quote Request

Request a Quote for Ethyl 4-(4-fluorophenyl)-1,7-naphthyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.